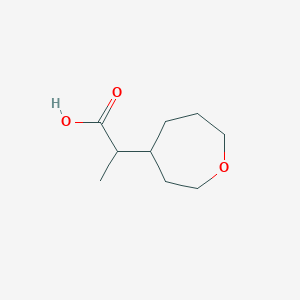
2-(Oxepan-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Oxepan-4-yl)propanoic acid is an organic compound characterized by the presence of an oxepane ring attached to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxepan-4-yl)propanoic acid typically involves the formation of the oxepane ring followed by the introduction of the propanoic acid group. One common method involves the cyclization of a suitable precursor, such as a hydroxyalkyl derivative, under acidic or basic conditions to form the oxepane ring. Subsequent functionalization with a propanoic acid group can be achieved through various organic reactions, such as esterification or acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and advanced purification techniques to achieve the desired product quality. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-(Oxepan-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxepane ring to other cyclic structures or open the ring to form linear derivatives.
Substitution: The oxepane ring and propanoic acid moiety can participate in substitution reactions, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and heteropolyoxometalates.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler cyclic or linear structures.
科学的研究の応用
2-(Oxepan-4-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-(Oxepan-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-Biphenylyl)propanoic acid: A compound with a similar propanoic acid moiety but different aromatic ring structure.
Flurbiprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar propanoic acid group but different overall structure.
Uniqueness
2-(Oxepan-4-yl)propanoic acid is unique due to its oxepane ring, which imparts distinct chemical and physical properties compared to other similar compounds
特性
分子式 |
C9H16O3 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
2-(oxepan-4-yl)propanoic acid |
InChI |
InChI=1S/C9H16O3/c1-7(9(10)11)8-3-2-5-12-6-4-8/h7-8H,2-6H2,1H3,(H,10,11) |
InChIキー |
JUWXKCNBPFEMGM-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCCOCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


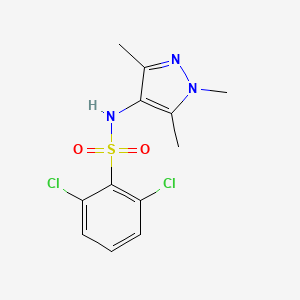

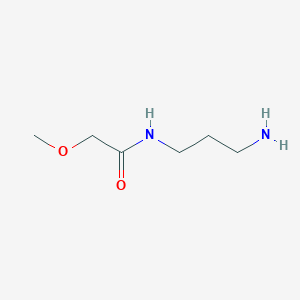


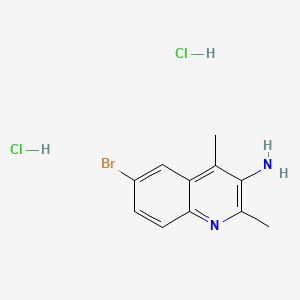
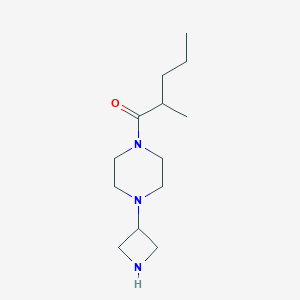
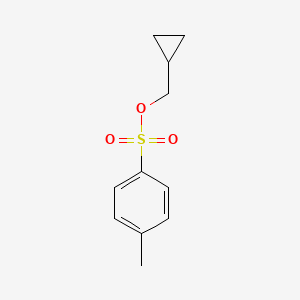
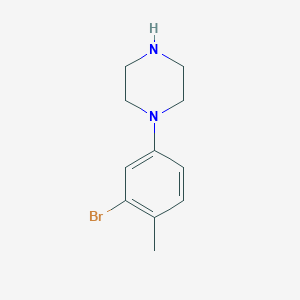
![2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile](/img/structure/B13567349.png)

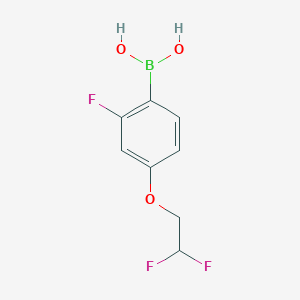
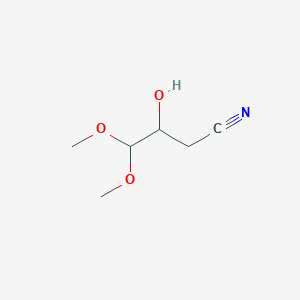
![3-({4-[({2H,3H,4H-pyrano[2,3-c]pyridin-6-yl}methyl)amino]piperidin-1-yl}methyl)-1,4,7-triazatricyclo[6.3.1.0,4,12]dodeca-6,8(12),9-triene-5,11-dione](/img/structure/B13567368.png)
